

Unraveling the Cellular Mechanisms of DS21360717: A Technical Guide

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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657

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[City, State] – [Date] – In a significant advancement for oncology research and drug development, a comprehensive technical guide has been compiled detailing the cellular pathways modulated by **DS21360717**, a potent and selective inhibitor of FER tyrosine kinase. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, offering a critical resource for researchers, scientists, and professionals in the field of drug development.

DS21360717 has emerged as a promising anti-cancer agent, demonstrating high potency with an IC₅₀ of 0.49 nM against FER kinase. Its activity has been observed in various cancer models, highlighting its potential as a therapeutic candidate. This guide synthesizes the current understanding of how **DS21360717** exerts its effects at a cellular level, focusing on the key signaling cascades it disrupts.

Core Cellular Pathways Modulated by DS21360717

The primary mechanism of action of **DS21360717** is the direct inhibition of FER, a non-receptor tyrosine kinase implicated in multiple oncogenic signaling pathways. By targeting FER, **DS21360717** influences a network of downstream effectors crucial for cancer cell proliferation, survival, and metastasis.

The EGFR/SHP2/FER Signaling Axis

A pivotal pathway modulated by **DS21360717** is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. FER kinase acts as a critical node in this pathway. Upon EGFR activation, FER is recruited, leading to the activation of downstream signaling molecules, including STAT3 and the RAS/MAPK cascade (ERK). **DS21360717** effectively uncouples this connection, leading to the suppression of oncogenic signals.

Downstream Signaling Cascades: PI3K/AKT and MAPK/ERK

Inhibition of FER by **DS21360717** has been shown to impact two major downstream signaling pathways:

- **PI3K/AKT Pathway:** This pathway is central to cell survival and proliferation. Studies in Solitary Fibrous Tumor (SFT) cells have indicated that FER inhibition by **DS21360717** leads to a reduction in the phosphorylation of AKT, a key component of this pathway.
- **MAPK/ERK Pathway:** This cascade is a primary driver of cell proliferation and is frequently dysregulated in cancer. The inhibition of FER by **DS21360717** results in decreased phosphorylation of ERK, thereby attenuating proliferative signals.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. FER kinase can directly phosphorylate and activate STAT3. By inhibiting FER, **DS21360717** prevents STAT3 activation, leading to the downregulation of its target genes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **DS21360717**.

Table 1: In Vitro Kinase Inhibitory Activity

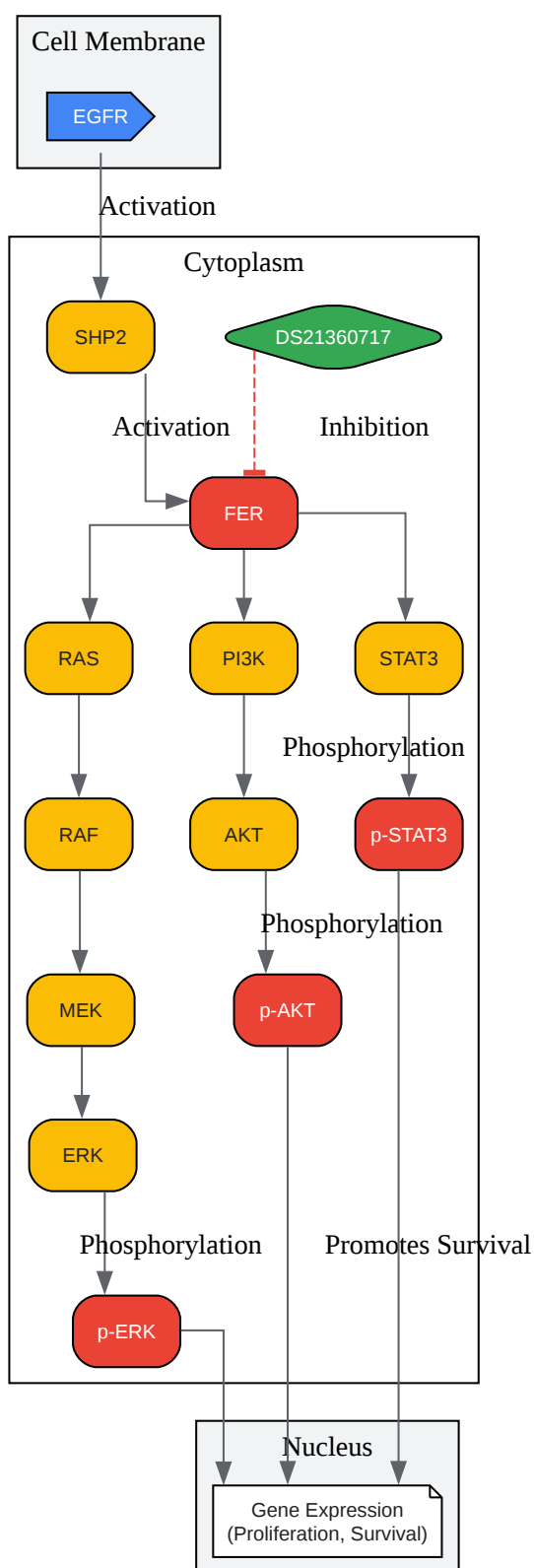
Target	IC50 (nM)
FER Kinase	0.49

Table 2: Anti-proliferative Activity in Solitary Fibrous Tumor (SFT) Primary Cells

Cell Line	IC50 (μM)
Primary SFT Cells	~1
(Additional cancer cell line data would be presented here if available from further specific search results)	

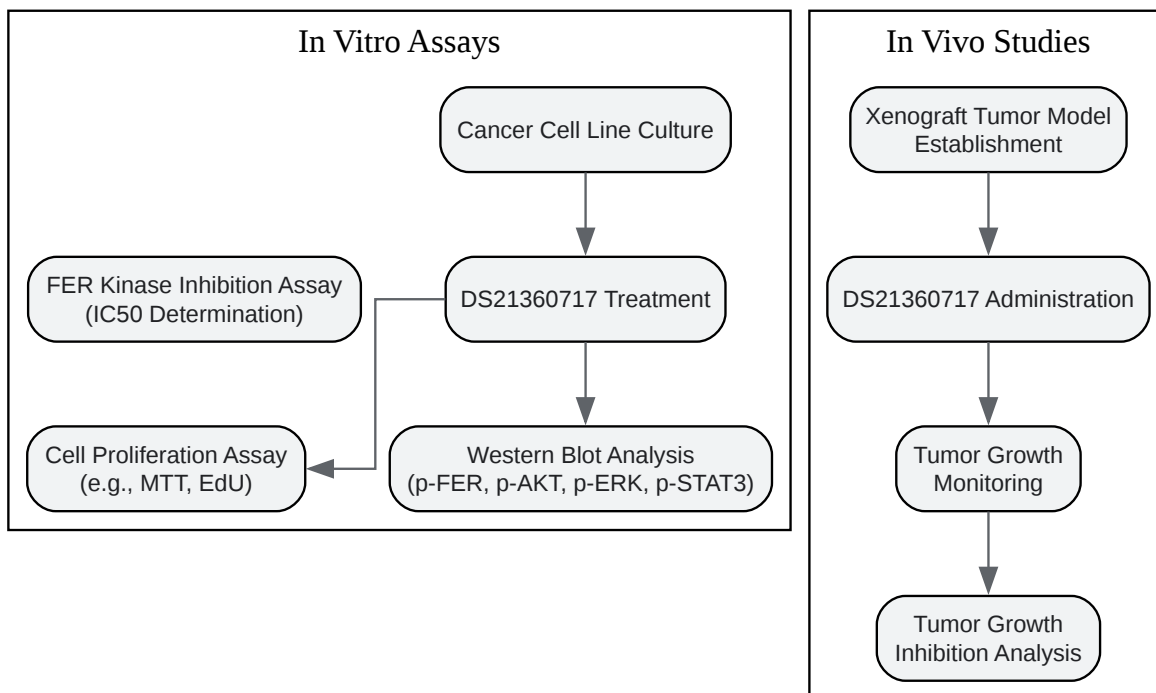
Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions modulated by **DS21360717**, the following diagrams have been generated using the DOT language.



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DS21360717 inhibits FER kinase, blocking downstream signaling pathways.



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